molecular formula C6H9N3S B1381942 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione CAS No. 1226335-48-3

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione

Cat. No.: B1381942
CAS No.: 1226335-48-3
M. Wt: 155.22 g/mol
InChI Key: SFMGUXIYTKCJAH-UHFFFAOYSA-N
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Description

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is a high-purity chemical scaffold designed for research applications in medicinal chemistry and drug discovery. This compound belongs to the dihydropyrimidine-2-thione class, a family of heterocyclic structures recognized for their diverse and significant pharmacological profiles. As a key synthon, this molecule offers researchers a versatile building block for the synthesis of more complex derivatives, leveraging structure-activity relationship (SAR) studies to optimize desired biological activities . Dihydropyrimidine-2-thione derivatives have demonstrated substantial research value across multiple therapeutic areas. These compounds have been investigated as potent inhibitors of viral proteases, with recent studies highlighting their exceptional in vitro activity against the SARS-CoV-2 Main Protease (Mpro) . The broader scaffold is also associated with anticancer , antibacterial , anti-inflammatory , and antihypertensive properties , making it a privileged structure in bioorganic chemistry. The mechanism of action for this compound class is often tied to its ability to interact with enzyme active sites; for instance, derivatives have been shown to form stable complexes with proteases, inhibiting their function through key interactions with amino acid residues . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers are encouraged to consult the scientific literature for comprehensive data on the properties and applications of dihydropyrimidine-2-thione derivatives.

Properties

IUPAC Name

4-amino-6-ethyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-2-4-3-5(7)9-6(10)8-4/h3H,2H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMGUXIYTKCJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione typically involves multicomponent reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction can be catalyzed by various acids, including hydrochloric acid or sulfuric acid, and often requires heating .

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, solvent-free conditions and microwave irradiation have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione has garnered attention for its potential therapeutic properties:

  • Anticancer Activity : The compound is being investigated for its ability to inhibit enzymes involved in nucleotide synthesis, such as dihydrofolate reductase. This inhibition can disrupt DNA synthesis and cell division, making it a candidate for anticancer therapies .
  • Antiviral Properties : Studies have shown that derivatives of this compound exhibit antiviral activity against various viruses, including Newcastle disease virus. In vitro assays reveal significant efficacy in inhibiting viral replication .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting specific mediators, suggesting its potential use in treating inflammatory diseases.

Pharmacology

The pharmacological profile of 4-amino-6-ethyl-1,2-dihydropyrimidine-2-thione includes:

  • Enzyme Inhibition : It acts as an inhibitor for several enzymes, which can be beneficial in developing drugs targeting metabolic pathways involved in diseases like cancer and viral infections .

Material Science

The compound is also being explored for its applications in developing new materials:

  • Electronic Properties : Its unique structure may contribute to specific electronic or optical properties beneficial for creating advanced materials in electronics or photonics.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of ribonucleotide reductase (RNR), suggesting potential as a lead molecule for cancer treatment.
Antiviral PropertiesShowed effective inhibition of viral replication in vitro, indicating promise as an antiviral agent.
Anti-inflammatory EffectsHighlighted the compound's ability to reduce inflammation through modulation of inflammatory mediators.

Mechanism of Action

The mechanism of action of 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as dihydrofolate reductase, which is crucial in the synthesis of nucleotides. This inhibition can disrupt DNA synthesis and cell division, making it a potential anticancer agent. Additionally, it can modulate signaling pathways by interacting with specific receptors or proteins .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 4-amino-6-ethyl-1,2-dihydropyrimidine-2-thione and related dihydropyrimidine-thione derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione 4-NH₂, 6-C₂H₅, 2-S C₆H₉N₃S 155.22 Thione (-C=S), Ethyl
2-Thiocytosine (4-Amino-1,2-dihydropyrimidine-2-thione) 4-NH₂, 2-S C₄H₅N₃S 127.17 Thione (-C=S)
5a: 4-(2,6-Dichlorophenyl)-6-tetralin-6-yl-dihydropyrimidine-2-thione 4-Cl₂Ph, 6-tetralin, 2-S C₂₀H₁₆Cl₂N₂S 393.28 Thione, Dichlorophenyl, Tetralin
5b: 4-(2,6-Difluorophenyl)-6-tetralin-6-yl-dihydropyrimidine-2-thione 4-F₂Ph, 6-tetralin, 2-S C₂₀H₁₆F₂N₂S 360.41 Thione, Difluorophenyl, Tetralin
6-Amino-5-(4-chlorophenyl)-4-ethyl-dihydropyrimidine-2-thione 4-C₂H₅, 5-ClPh, 6-NH₂, 2-S C₁₁H₁₁ClN₄S 266.75 Thione, Chlorophenyl, Ethyl

Key Observations :

  • In contrast, bulkier substituents like tetralin (in 5a/5b) or chlorophenyl (in compound from ) may reduce solubility but increase binding affinity to hydrophobic enzyme pockets .
  • Spectral Data : IR spectra of analogs such as 5a and 5b show characteristic C=S stretches at 1050 cm⁻¹ , consistent with the thione group . The target compound likely exhibits similar peaks.

Biological Activity

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is a heterocyclic compound derived from pyrimidine, characterized by its unique substitution pattern. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is C₆H₉N₃S. It features an amino group at the 4th position, an ethyl group at the 6th position, and a thione group at the 2nd position. This specific arrangement influences its reactivity and biological interactions.

The biological activity of 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis. Notably, it acts as an inhibitor of dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of nucleotides essential for DNA replication and cell division. This mechanism positions it as a potential candidate for anticancer therapies.

Antimicrobial Activity

Research indicates that 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown moderate to strong inhibitory effects:

Microorganism Activity Reference
Staphylococcus aureusModerate Activity
Escherichia coliModerate Activity
Candida albicansGood Activity
Pseudomonas aeruginosaModerate Activity

These findings suggest that modifications to the compound could enhance its effectiveness against specific pathogens.

Anticancer Properties

The compound's mechanism as a DHFR inhibitor also suggests potential anticancer properties. Studies have indicated that derivatives of this compound can disrupt cancer cell proliferation through the inhibition of DNA synthesis pathways .

Other Biological Activities

Additional studies have explored the compound's effects on various biological systems:

  • Antiviral Activity : Preliminary investigations suggest that it may inhibit viral replication mechanisms.
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione:

  • Synthesis and Antimicrobial Testing : A study synthesized various derivatives and evaluated their antimicrobial activities against common pathogens. The results indicated that certain modifications significantly enhanced activity against C. albicans and S. aureus .
  • Anticancer Potential : In vitro studies demonstrated that compounds derived from 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione exhibited cytotoxic effects on cancer cell lines, suggesting a potential role as chemotherapeutic agents .
  • Enzyme Inhibition Studies : Research focused on the inhibition kinetics of DHFR showed that this compound effectively binds to the enzyme, providing insights into its potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiourea and β-keto esters under acidic conditions. Optimization involves adjusting solvent polarity (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst type (e.g., HCl or p-toluenesulfonic acid). Purification typically employs recrystallization from ethanol or column chromatography. Reaction progress is monitored via TLC, and intermediates are characterized by melting point analysis .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione?

  • Methodological Answer :

  • 1H/13C NMR : Confirm hydrogen and carbon environments (e.g., NH2 protons at δ 5.8–6.2 ppm, thione sulfur adjacent to pyrimidine ring).
  • FT-IR : Identify key functional groups (N-H stretch ~3300 cm⁻¹, C=S stretch ~1250 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z corresponding to C6H10N3S (exact mass: 156.06 g/mol).
    Cross-referencing with PubChem data for analogous pyrimidines ensures accuracy .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in a cool (<25°C), dry environment under inert gas (N2 or Ar) to prevent oxidation. Stability tests under varying pH (4–9) and light exposure guide storage protocols. Disposal follows hazardous waste regulations for sulfur-containing heterocycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents at the 4-amino or 6-ethyl positions (e.g., halogenation, alkylation) to modulate electronic effects.
  • Biological Assays : Test analogs against target enzymes (e.g., EGFR kinases, dihydrofolate reductase) using IC50 determinations.
  • Data Analysis : Correlate substituent electronic parameters (Hammett constants) with activity trends. Prior studies on pyrimidine-thiones as kinase inhibitors provide a template .

Q. How can contradictory results in biological activity data (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like buffer pH, temperature, and enzyme concentration.
  • Validate Purity : Use HPLC (≥95% purity) to exclude impurities affecting activity.
  • Statistical Models : Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration). Cross-validation with independent labs reduces bias .

Q. What computational approaches are suitable for predicting the reactivity or binding modes of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (thione vs. thiol forms).
  • Molecular Docking : Use AutoDock Vina with protein crystal structures (e.g., EGFR PDB: 1M17) to predict binding affinities.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (logP, bioavailability). PubChem’s physicochemical data for related pyrimidines supports validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione
Reactant of Route 2
4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione

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